molecular formula C11H11BrO2 B1601217 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 77259-96-2

5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1601217
CAS RN: 77259-96-2
M. Wt: 255.11 g/mol
InChI Key: AYDWDRGUJFFJLS-UHFFFAOYSA-N
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Description

5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 5-Bromo-8-Methoxy-1-Tetralone (BMT), is a chemical compound that belongs to the family of tetralones. It is a white crystalline solid that has been widely used in scientific research due to its unique properties. BMT has been studied extensively for its potential applications in various fields, such as medicine, pharmacology, and chemistry.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Chrysenes and Other a-Fused Phenanthrenes: Gilchrist and Summersell (1988) described the synthesis of various naphthalenes, including compounds similar to 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, which undergo electrocyclic ring closure when heated in solution, indicating potential for complex molecular synthesis (Gilchrist & Summersell, 1988).

Enantiospecific Synthesis

  • Enantiospecific Synthesis for Anthracyclines: Russell et al. (1984) synthesized a compound from a derivative of 5-methoxy-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, used in the enantiospecific synthesis of anthracyclines, demonstrating its utility in the synthesis of complex molecules (Russell et al., 1984).

Intramolecular Alkylation Studies

  • Intramolecular Alkylation Reactions: Johnson and Mander (1978) explored the acid-catalyzed reactions of derivatives of 5,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one, providing insights into the possibilities of intramolecular alkylation (Johnson & Mander, 1978).

Electrophilic Substitution Studies

  • Electrophilic Substitution in Naphtho[1,2-b]thiophen Synthesis: Clarke et al. (1973) synthesized Naphtho[1,2-b]thiophen from a compound similar to this compound, demonstrating its applicability in electrophilic substitution reactions (Clarke et al., 1973).

Asymmetric Synthesis for Anthracyclinones

  • Asymmetric Synthesis of Anthracyclinones: Suzuki et al. (1986) conducted a study on the bromolactonization of acetals derived from compounds like 5-methoxy-3,4-dihydronaphthalen, leading to the synthesis of optically active anthracyclinones (Suzuki et al., 1986).

Synthesis of Bromo Compounds

  • Synthesis of 4-Bromo-2H-Chromenes and 2H-Thiochromenes: Gabbutt et al. (1994) described a synthesis method for bromo compounds from ketones, including those similar to this compound (Gabbutt et al., 1994).

Selective Formation of O-Methyloxime

  • Selective O-Methyloxime Formation: Collins et al. (1994) researched the selective formation of O-methyloxime from a derivative of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (Collins et al., 1994).

Methyl Group Functionalization

  • Functionalization of the Methyl Group in Dihydronaphthalene: Jefford et al. (1984) studied the acid-catalysed cleavage of dihydronaphthalene derivatives for the functionalization of the methyl group (Jefford et al., 1984).

Antibacterial Activity and Spectrofluorometric Characterization

  • Green Synthesis and Antibacterial Activity: Khan (2017) synthesized and characterized compounds from derivatives of 3,4-dihydronaphthalen-1(2H)-one, showing potential antibacterial properties (Khan, 2017).

Design of Pan-RAR Inverse Agonists

  • Design of Pan-RAR Inverse Agonists: Das et al. (2012) synthesized compounds as potential pan-RAR inverse agonists from 7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (Das et al., 2012).

properties

IUPAC Name

5-bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-10-6-5-8(12)7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDWDRGUJFFJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548287
Record name 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77259-96-2
Record name 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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